triptocallic acid D

Descripción general

Descripción

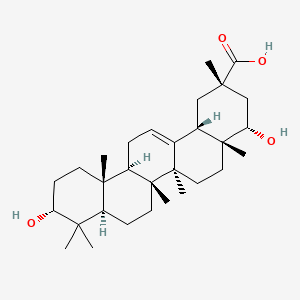

Triptocallic acid D is a natural pentacyclic triterpenoid compound with the molecular formula C₃₀H₄₈O₄. It is primarily isolated from the plants Tripterygium wilfordii and Tripterygium hypoglaucum.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Triptocallic acid D can be synthesized through various chemical reactions involving triterpenoid precursors. The callus of Tripterygium wilfordii varregelii has been used to afford this compound along with other pentacyclic triterpenes . The synthetic route typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the herbs of Tripterygium wilfordii. The process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form . The solvents used in the extraction process include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Análisis De Reacciones Químicas

Types of Reactions

Triptocallic acid D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carboxyl groups in the compound.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Triptocallic acid D has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Chemistry: this compound is used as a precursor in the synthesis of other complex triterpenoid compounds. Its unique structure makes it a valuable compound for studying chemical reactions and mechanisms.

Biology: In biological research, this compound is used to study its effects on various biological pathways and processes.

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and bioactive compounds.

Mecanismo De Acción

The mechanism of action of triptocallic acid D involves its interaction with specific molecular targets and pathways in the body. It has been shown to regulate the balance of immune responses, inflammation, and apoptosis in various diseases . The compound exerts its effects by modulating the activity of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the transforming growth factor-beta (TGF-β) pathway .

Comparación Con Compuestos Similares

Triptocallic acid D is structurally similar to other pentacyclic triterpenoids, such as triptolide, triptonide, and pristimerin. it is unique in its specific biological activities and molecular targets. Some of the similar compounds include:

Actividad Biológica

Triptocallic acid D is a triterpenoid compound isolated from the genus Turraea, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. The findings are supported by various studies and case analyses.

- Molecular Formula : C30H48O4

- Molecular Weight : 472.71 g/mol

- Structure : this compound belongs to a class of compounds known as triterpenoids, which are characterized by their complex polycyclic structures.

1. Anticancer Activity

This compound has demonstrated significant anticancer properties. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human ovarian cancer cells with an IC50 value of approximately 16.4 μM, suggesting a moderate level of activity against this cancer type .

| Cell Line | IC50 Value (μM) |

|---|---|

| A2780 (Ovarian Cancer) | 16.4 |

| H522-T1 (Lung Cancer) | >20 |

| A2058 (Melanoma) | 16.4 |

2. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting nitric oxide (NO) synthesis in activated macrophages. This mechanism is crucial in the treatment of inflammatory diseases such as rheumatoid arthritis .

3. Antimicrobial Activity

Research shows that this compound possesses antimicrobial properties, particularly against certain bacterial strains. It has been evaluated for its effectiveness against Staphylococcus aureus and other pathogens, demonstrating potential as a natural antibacterial agent .

The pharmacological effects of this compound are attributed to several mechanisms:

- Cytotoxicity : Induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

- Cytokine Modulation : Reduces the production of pro-inflammatory cytokines, thereby alleviating inflammation.

- Antimicrobial Action : Disrupts bacterial cell wall synthesis and function.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Properties :

- Inflammation Model :

- Antibacterial Efficacy :

Propiedades

IUPAC Name |

(2S,4S,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22+,23-,26-,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBGJQZJEYVBJZ-SXKKXCELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@](C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201230616 | |

| Record name | (3α,20α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201534-09-0 | |

| Record name | (3α,20α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201534-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3α,20α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201230616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.